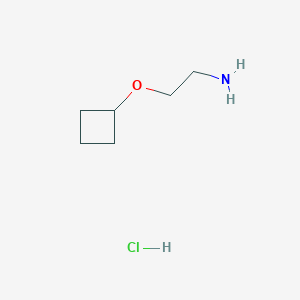

Chlorhydrate de (2-aminoéthoxy)cyclobutane

Vue d'ensemble

Description

“(2-Aminoethoxy)cyclobutane hydrochloride” is a chemical compound with the CAS Number: 1949816-30-1 . It is used in various chemical reactions and can be found in different products .

Synthesis Analysis

The synthesis of cyclobutanes, such as “(2-Aminoethoxy)cyclobutane hydrochloride”, often involves [2+2] photocycloaddition reactions . These reactions are among the most important and frequently used photochemical reactions . They involve two olefins, one of which is required to be excited by ultraviolet (UV) or visible light .Molecular Structure Analysis

The molecular formula of “(2-Aminoethoxy)cyclobutane” is C6H13NO . It has a molecular weight of 115.17 g/mol . The InChIKey of the compound is XOUFUYNNQPAWFG-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

The physical and chemical properties of “(2-Aminoethoxy)cyclobutane” include a molecular weight of 115.17 g/mol, a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 2, and a Rotatable Bond Count of 3 . Its Exact Mass and Monoisotopic Mass are both 115.099714038 g/mol . The Topological Polar Surface Area is 35.2 Ų .Applications De Recherche Scientifique

Synthèse de produits naturels contenant du cyclobutane

Les cyclobutanes sont largement distribués dans une variété de produits naturels présentant des activités pharmaceutiques diverses. Le chlorhydrate de (2-aminoéthoxy)cyclobutane peut être utilisé dans les réactions de cycloaddition [2+2], qui est une méthode principale pour la synthèse de composés contenant du cyclobutane . Ces composés présentent souvent des propriétés antibactériennes, antivirales et immunosuppressives.

Développement de médicaments antiviraux

Le motif structural du cyclobutane est répandu dans des médicaments comme le bocéprévir, utilisé dans le traitement de l'hépatite C. La chaîne latérale aminoéthoxy du this compound pourrait potentiellement être exploitée pour améliorer l'interaction avec les enzymes virales, conduisant au développement de nouveaux agents antiviraux .

Médicaments immunomodulateurs

Les structures cyclobutaniques se retrouvent dans les médicaments immunosuppresseurs. La structure unique du this compound peut être bénéfique dans la conception de nouvelles molécules capables de moduler le système immunitaire, en particulier dans les maladies auto-immunes .

Modulation de l'activité du récepteur JAK1

Dans le domaine du traitement des maladies auto-immunes, le motif cyclobutane a été incorporé dans des médicaments ciblant les récepteurs JAK1/JAK3. Un exemple notable est l'abrocitinib, qui a remplacé une structure pipéridine par une structure cyclobutane pour augmenter la sélectivité envers le récepteur JAK1 . Le this compound pourrait servir de bloc de construction pour des modifications similaires.

Diversité structurale en chimie médicinale

L'incorporation de structures cyclobutaniques dans les produits pharmaceutiques peut améliorer l'efficacité clinique et les propriétés ADMET (absorption, distribution, métabolisme, excrétion et toxicité). Le this compound offre un échafaudage polyvalent pour la conception et la modulation des structures médicamenteuses .

Synthèse biomimétique de produits naturels

Le système cyclique du cyclobutane représente un défi pour les chimistes de synthèse en raison de sa géométrie unique et de sa tension. Le this compound peut être utilisé dans des synthèses biomimétiques pour reproduire la formation naturelle de composés contenant du cyclobutane, fournissant des informations sur la phytochimie et la synthèse totale de molécules complexes .

Mécanisme D'action

Target of Action

Cyclobutane motifs, which are part of the compound’s structure, are prevalent in various drugs and drug prototypes, exhibiting distinctive structures and broad bioactivities .

Mode of Action

Cyclobutanes, which are part of this compound, are synthesized through the [2+2] cycloaddition, which is the most commonly used method for synthesizing cyclobutanes . This reaction mechanism plays a crucial role in the chemical synthesis of cyclobutane-containing natural products .

Biochemical Pathways

Cyclobutane-containing secondary metabolites, which could potentially include this compound, are biosynthesized by a range of organisms from land plants to marine life forms . These structures exhibit diverse biological activities with potential medicinal value .

Pharmacokinetics

It is known that many pharmaceuticals have incorporated cyclobutane motifs to enhance clinical efficacy and improve admet properties .

Result of Action

Cyclobutane motifs, which are part of this compound, are known to exhibit diverse biological activities with potential medicinal value .

Analyse Biochimique

Biochemical Properties

(2-Aminoethoxy)cyclobutane hydrochloride plays a significant role in biochemical reactions as a chemical intermediate. It interacts with various enzymes, proteins, and other biomolecules, facilitating the synthesis of complex organic molecules. The compound’s interactions are primarily through its amino and ethoxy functional groups, which can form hydrogen bonds and other non-covalent interactions with biomolecules.

Cellular Effects

The effects of (2-Aminoethoxy)cyclobutane hydrochloride on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to interact with cellular receptors and enzymes can lead to changes in intracellular signaling cascades, affecting processes such as cell growth, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, (2-Aminoethoxy)cyclobutane hydrochloride exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s interactions with enzymes can lead to changes in their activity, thereby influencing metabolic pathways and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (2-Aminoethoxy)cyclobutane hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can also have biological activity .

Dosage Effects in Animal Models

The effects of (2-Aminoethoxy)cyclobutane hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as promoting cell growth and differentiation. At higher doses, it can lead to toxic or adverse effects, including cellular damage and apoptosis.

Metabolic Pathways

(2-Aminoethoxy)cyclobutane hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other biologically active compounds. These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, (2-Aminoethoxy)cyclobutane hydrochloride is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments, affecting its biological activity .

Subcellular Localization

The subcellular localization of (2-Aminoethoxy)cyclobutane hydrochloride is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context .

Propriétés

IUPAC Name |

2-cyclobutyloxyethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c7-4-5-8-6-2-1-3-6;/h6H,1-5,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOIPKCDASCMRMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)OCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(1,1,1-Trifluoropropan-2-yl)oxy]azetidine hydrochloride](/img/structure/B1383014.png)

amine hydrochloride](/img/structure/B1383018.png)

![Ethyl 2-chloro-2-[2-(2,4-difluorophenyl)hydrazin-1-ylidene]acetate](/img/structure/B1383020.png)